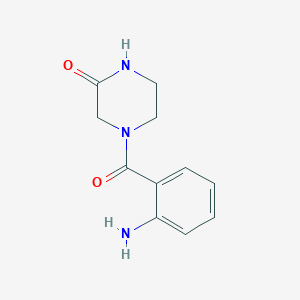

4-(2-Aminobenzoyl)-2-piperazinone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2-aminobenzoyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-9-4-2-1-3-8(9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLNGCFPKOPOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366701 | |

| Record name | 4-(2-aminobenzoyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671794-74-4 | |

| Record name | 4-(2-aminobenzoyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceuticals. Their prevalence is due to their ability to present functional groups in well-defined three-dimensional arrangements, allowing for specific interactions with biological targets such as enzymes and receptors. The introduction of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including hydrogen bonding capacity, polarity, and metabolic stability, which are crucial for drug efficacy.

Within this extensive class of molecules, nitrogen-containing heterocycles are particularly prominent. The 2-aminobenzamide (B116534) moiety, a key feature of 4-(2-aminobenzoyl)-2-piperazinone, is a recognized pharmacophore that can act as a zinc-binding group. This feature is particularly relevant in the design of inhibitors for metalloenzymes, a large family of proteins involved in numerous pathological processes.

Significance of Piperazinone Scaffolds As Privileged Structures in Drug Discovery Research

The piperazine (B1678402) ring is a six-membered heterocycle with two nitrogen atoms at opposite positions. neuroquantology.com This simple scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov The term, first introduced in the late 1980s, describes molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. This versatility makes them ideal starting points for the development of new drugs for a wide range of diseases.

The piperazinone scaffold, a derivative of piperazine featuring a ketone group, retains many of the advantageous properties of its parent structure. Its key attributes include:

Synthetic Tractability: The piperazinone core is readily synthesized and can be easily modified at multiple positions, allowing for the creation of large and diverse chemical libraries for screening.

Favorable Physicochemical Properties: Piperazinone-containing molecules often exhibit good aqueous solubility and metabolic stability, which are critical for oral bioavailability and a desirable pharmacokinetic profile.

Structural Rigidity and Conformational Control: The piperazinone ring introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a specific biological target.

The combination of the 2-aminobenzoyl group with the piperazinone scaffold in 4-(2-aminobenzoyl)-2-piperazinone creates a molecule with a unique and compelling profile for medicinal chemistry research.

Overview of Research Trajectories for 4 2 Aminobenzoyl 2 Piperazinone and Its Structural Analogs

While detailed, published research focusing exclusively on 4-(2-aminobenzoyl)-2-piperazinone is emergent, the research trajectories of its structural analogs provide a clear indication of its potential therapeutic applications. The primary areas of investigation for compounds containing the aminobenzoyl-piperazinone core are in the fields of oncology and infectious diseases.

A significant research focus has been on the development of these compounds as kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The aminobenzoyl-piperazinone scaffold has been explored as a template for the design of inhibitors for various kinases, including Janus kinase 2 (JAK2) and fms-like tyrosine kinase 3 (FLT3), both of which are implicated in certain types of leukemia. nih.gov The general strategy involves modifying the substituents on the piperazinone and benzoyl rings to achieve potent and selective inhibition.

Another prominent research avenue is the investigation of aminobenzoyl-piperazinone derivatives as poly(ADP-ribose) polymerase (PARP) inhibitors . nih.govnih.gov PARP enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.gov The 2-aminobenzamide (B116534) moiety is a well-established pharmacophore for PARP inhibition, and its incorporation into the piperazinone scaffold offers a promising framework for developing novel PARP inhibitors with improved properties.

Furthermore, analogs of this compound are being explored for their potential as antimalarial agents . nih.gov The strategy here often involves linking the aminobenzoyl-piperazinone core to other known antimalarial pharmacophores to create hybrid molecules with enhanced activity against drug-resistant strains of Plasmodium falciparum.

The table below summarizes the key research areas and findings for structural analogs of this compound.

| Research Area | Target Class | Key Findings |

| Oncology | Kinase Inhibitors (e.g., JAK2, FLT3) | Analogs have shown potent in vitro inhibitory activity against key cancer-related kinases. nih.gov |

| Oncology | PARP Inhibitors | The 2-aminobenzamide core is a known PARP-binding motif, and piperazinone-based analogs are being actively investigated. nih.govnih.gov |

| Infectious Diseases | Antimalarials | Hybrid molecules incorporating the aminobenzoyl-piperazinone scaffold have demonstrated activity against chloroquine-resistant malaria. nih.gov |

The Chemical Synthesis of this compound and Its Derivatives

The compound this compound represents a core structure in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents. Its synthesis and derivatization are crucial for exploring structure-activity relationships and generating new drug candidates. This article focuses exclusively on the synthetic methodologies and chemical transformations related to this compound and its analogs.

Preclinical Biological and Pharmacological Research

Enzyme Inhibition Studies

Kinase Inhibitory Potency and Selectivity (e.g., PI3K, mTOR, BTK)

No specific data on the inhibitory activity of 4-(2-Aminobenzoyl)-2-piperazinone against phosphoinositide 3-kinases (PI3K), mammalian target of rapamycin (B549165) (mTOR), or Bruton's tyrosine kinase (BTK) has been found in the reviewed literature. However, the piperazine (B1678402) scaffold is a common feature in many kinase inhibitors. For instance, various derivatives of piperazine have been investigated as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell growth and proliferation. nih.govnih.gov The general structure of these inhibitors often includes a heterocyclic core, a morpholine (B109124) group, and a substituted piperazine moiety that interacts with the solvent-exposed region of the kinase. nih.gov The development of dual PI3K/mTOR inhibitors is an active area of research, with several piperazine-containing compounds demonstrating significant potency. nih.gov

Inhibition of Enzymes in Specific Biological Pathways

Specific enzymatic inhibition data for this compound is not available. However, compounds with a 2-aminobenzamide (B116534) structure have been explored as inhibitors of various enzymes, including histone deacetylases (HDACs). For example, pyrazine-linked 2-aminobenzamides have been synthesized and characterized as Class I selective HDAC inhibitors. nih.gov These findings suggest that the 2-aminobenzoyl moiety within this compound could potentially confer inhibitory activity against certain enzymes, warranting future investigation.

Antimicrobial Activity Investigations

Antibacterial Mechanisms and Spectrum of Activity (e.g., against Staphylococcus aureus, Escherichia coli, Bacillus subtilis)

There is no specific information detailing the antibacterial activity of this compound. The piperazine nucleus, however, is a well-known pharmacophore in the design of antibacterial agents. Numerous piperazine derivatives have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, certain 2-[(piperazin-1-yl)methyl]quinoline derivatives have shown remarkable antibiotic activity against Staphylococcus aureus. nih.gov The mechanism of action for such compounds often involves the disruption of bacterial cell membrane integrity or inhibition of essential bacterial enzymes like DNA gyrase and tyrosyl-tRNA synthetase. nih.gov

Interactive Table: Antibacterial Activity of Structurally Related Piperazine Derivatives

| Compound Class | Target Organism | Reported Activity (MIC) | Reference |

| 2-[(piperazin-1-yl)methyl]quinolines | Staphylococcus aureus | 0.03–32 µM | nih.gov |

| Piperazine Derivatives | Staphylococcus aureus | - | researchgate.net |

| Piperazine Derivatives | Escherichia coli | - | researchgate.net |

| 2-piperidin-4-yl-benzimidazoles | Broad Spectrum | Low micromolar | nih.gov |

Antifungal Activity Assessment (e.g., against Candida albicans)

Specific data on the antifungal properties of this compound against Candida albicans are not present in the available literature. However, the piperazine heterocycle is a component of several classes of antifungal agents. nih.gov For example, novel azole piperazine congeners have been synthesized and have demonstrated activity against C. albicans. japsonline.com Furthermore, some piperazine derivatives have been shown to inhibit the growth of various fungal strains, including Aspergillus species. researchgate.net The antifungal mechanism of such compounds can vary, with some targeting fungal cell wall synthesis or membrane integrity.

Antiviral Research Applications

While no specific antiviral studies for this compound have been identified, the piperazine scaffold has been incorporated into molecules with antiviral properties. For instance, piperazine-substituted pyranopyridines have been found to inhibit the production of hepatitis B virus (HBV) virions. nih.gov Additionally, certain 1,4-bibenzyl-substituted piperazine derivatives have been evaluated for their inhibitory effects against the Zika virus (ZIKV), demonstrating the potential of this chemical class in the development of antiviral therapeutics. nih.gov

Anticancer Research Frameworks

Piperazine and its derivatives have demonstrated a range of anticancer activities through various mechanisms. These compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This process is often mediated by the intrinsic pathway, which involves the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases, such as caspase-3/7. nih.gov The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in regulating apoptosis, and piperine, a piperidine-containing compound, has been shown to increase the Bax/Bcl-2 ratio, leading to apoptosis. nih.gov

In addition to inducing apoptosis, piperazine derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. nih.govnih.gov Studies have shown that these compounds can arrest the cell cycle at different phases, such as the G0/G1 or G2/M phases. nih.govnih.gov For example, some piperidone compounds have been found to cause an increase in the sub-G0/G1 population, which is indicative of DNA fragmentation and apoptosis. nih.gov

Furthermore, some piperazine-based compounds have been found to act as proteasome inhibitors. nih.gov The proteasome is a cellular complex responsible for degrading unwanted or damaged proteins. By inhibiting the proteasome, these compounds can lead to an accumulation of poly-ubiquitinated proteins, which can trigger apoptosis and inhibit cell growth. nih.gov

Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, including replication and transcription. nih.govnih.gov They are well-established targets for anticancer drugs. nih.gov There are two main types of topoisomerases: type I, which cuts one strand of the DNA double helix, and type II, which cuts both strands. nih.gov

Several anticancer drugs, such as irinotecan (B1672180) and topotecan, are known to inhibit topoisomerase I, while others, like etoposide (B1684455) and doxorubicin, target topoisomerase II. nih.gov Quinoxaline-based compounds, which can be synthesized from piperazine derivatives, have shown potential as topoisomerase inhibitors. nih.gov Topoisomerase IIα is often overexpressed in certain types of cancer, such as HER2-positive breast cancer, making it a particularly attractive target. nih.gov

In addition to topoisomerases, piperazine derivatives have been investigated for their ability to target other key components of cancer pathways. For example, some piperazine-containing compounds have been shown to inhibit the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer and play a crucial role in cell proliferation and survival. nih.gov They can also interfere with estrogen signaling in ER-positive breast cancer cells. nih.gov

The cytotoxic effects of piperazine derivatives have been evaluated against a variety of cancer cell lines. In one study, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were tested against a panel of cancer cell lines, including those from the liver (HUH7), breast (MCF7), and colon (HCT-116). mdpi.comnih.gov All of the synthesized compounds demonstrated significant cell growth inhibitory activity in the micromolar range. mdpi.com

Another study focused on the selective cytotoxicity of 4-acyl-2-substituted piperazine urea (B33335) derivatives against MCF7 breast cancer cells and A549 non-small cell lung cancer cells. nih.gov Compounds 35 and 37 from this series showed high selective anticancer activity against both breast and lung cancer cells when compared to normal cell lines (MCF 10A and MRC-5, respectively). nih.gov

The table below summarizes the cytotoxic activity of some piperazine derivatives against various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Compound 2 | 0.013 | nih.gov |

| MCF-7 | Breast Cancer | Compound 35 | - | nih.gov |

| MCF-7 | Breast Cancer | Compound 37 | - | nih.gov |

| A549 | Lung Cancer | Compound 35 | - | nih.gov |

| A549 | Lung Cancer | Compound 37 | - | nih.gov |

| HCT-116 | Colon Cancer | Compound 5a-g | - | mdpi.comnih.gov |

| AGS | Gastric Cancer | - | - | - |

| IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data for AGS cell line was not available in the provided search results. |

Anti-inflammatory and Antioxidant Activity Research

The piperazine nucleus is a common scaffold in molecules exhibiting antioxidant and anti-inflammatory properties. researchgate.netasianpubs.org The antioxidant activity of piperazine derivatives is often attributed to their ability to scavenge free radicals. nih.gov Various studies have evaluated the antioxidant potential of these compounds using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov For instance, a series of flavone (B191248) derivatives containing a piperazine chain showed a wide spectrum of antiradical and antioxidant activities, although they were generally weaker than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). nih.gov The antioxidant capacity of these compounds was influenced by the substituents on the piperazine ring, with methoxy (B1213986) groups on the phenylpiperazine ring enhancing activity. nih.gov

In addition to their antioxidant effects, piperazine derivatives have also been investigated for their anti-inflammatory properties. nih.govnih.gov Inflammation is a complex biological response, and pro-inflammatory cytokines play a crucial role in its pathogenesis. nih.gov One study demonstrated that a novel piperazino-enaminone compound, delivered via liposomes, effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide-stimulated cells. nih.gov In a mouse model of hemophilic arthropathy, this liposomal formulation of the piperazino-enaminone also reduced joint swelling and synovitis by decreasing the levels of pro-inflammatory cytokines like TNF-α, IFN-γ, IL-33, and MCP-1 in the injured joints. nih.gov Another study on tetrahydrobenzo[b]thiophene derivatives showed that their anti-inflammatory activity was linked to their ability to activate the NRF2 pathway, which is involved in the cellular response to oxidative stress. nih.gov These compounds were able to reverse the elevated levels of pro-inflammatory cytokines and mediators. nih.gov

Modulation of Inflammatory Pathways

The piperazine nucleus is a foundational structure in a multitude of compounds exhibiting significant pharmacological activities, including anti-inflammatory effects. While direct studies on this compound are not extensively detailed in the available literature, the broader class of piperazine derivatives has demonstrated notable anti-inflammatory properties. For instance, the derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, known as LQFM182, has been shown to reduce paw edema and pleurisy induced by carrageenan in preclinical models. nih.gov This effect is attributed to a decrease in cell migration, particularly of polymorphonuclear cells, and a reduction in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov

Furthermore, research into piperazine-based antagonists of the P2X4 receptor, a ligand-gated ion channel, highlights their critical role in neuroinflammation. nih.govnih.gov The P2X4 receptor is overexpressed in immune cells like microglia and is implicated in modulating chronic pain and neuroinflammatory responses. nih.gov The development of piperazine-containing compounds as P2X4R antagonists underscores the therapeutic potential of this chemical scaffold in conditions with an inflammatory component. nih.govnih.gov Other heterocyclic compounds are also recognized for their anti-inflammatory actions. mdpi.com Chalcones, which can be used to synthesize novel pyrimidine-2-thiol (B7767146) derivatives, have shown diverse biological efficiencies including anti-inflammatory effects. nih.gov

Free Radical Scavenging Capabilities and Antioxidant Mechanisms

Oxidative stress, resulting from an excess of free radicals like reactive oxygen species, is implicated in a wide range of clinical disorders. The piperazine nucleus is a key component in the design of molecules with antioxidant properties. nih.gov The antioxidant potential of piperazine derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2′-Diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)) radical scavenging methods. nih.gov

Studies on 1-aryl/aralkyl piperazine derivatives incorporating a methylxanthine moiety have demonstrated varying degrees of antioxidant activity. nih.gov The presence of a hydroxyl group in the chemical structure appears to be a significant contributor to these antioxidant properties. nih.gov In one study, a piperazine derivative, compound 3c, showed the highest antioxidant activity among the tested compounds, which was attributed to the hydroxyl group in its structure. nih.gov

Moreover, novel 1,4-disubstituted piperazine-2,5-dione derivatives have been designed and evaluated for their ability to protect against hydrogen peroxide (H₂O₂)-induced oxidative injury. nih.gov The mechanism of action for some of these compounds involves the activation of the nuclear factor erythroid-2 related factor 2 (Nrf2) pathway, a crucial antioxidant response pathway in cells. nih.gov

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 1-Aryl/aralkyl piperazine derivatives | DPPH, ABTS, FRAP | Compound 3c demonstrated the highest antioxidant activity, suggesting the importance of a hydroxyl group. | nih.gov |

| 1,4-Disubstituted piperazine-2,5-diones | H₂O₂-induced oxidative stress model | Showed protective effects against oxidative injury, potentially through the IL-6/Nrf2 loop pathway. | nih.gov |

| 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives | DPPH scavenging activity | Newly synthesized compounds exhibited promising antioxidant activities. | nih.gov |

Receptor Modulation and Antagonism Studies

Adrenoceptor Target Interactions (e.g., α2C-adrenoceptor antagonism)

The interaction of piperazine derivatives with adrenoceptors has been a subject of pharmacological research. A series of 1,4-substituted piperazine derivatives were synthesized and evaluated for their affinity towards α1- and α2-adrenoceptors. researchgate.net These studies utilize radioligand binding assays, with compounds like [3H]prazosin and [3H]clonidine serving as specific radioligands for α1- and α2-receptors, respectively. researchgate.net

The results indicated that some 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives displaced [3H]prazosin from cortical binding sites in the low nanomolar range, indicating a high affinity for the α1-adrenoceptor. researchgate.net The antagonistic properties of these compounds were further confirmed through functional assays, such as the inhibition of phenylephrine-induced contractions in isolated rat aorta. researchgate.net The mechanism of action of alpha-2 adrenoceptor blockers can be complex, involving both presynaptic effects that increase norepinephrine (B1679862) release and postsynaptic blockade. nih.gov The specific behavioral outcomes of α2-adrenoceptor blockade appear to depend on whether the presynaptic or postsynaptic effects are dominant for a particular function. nih.gov

Androgen Receptor (AR) Antagonism

The androgen receptor is a key target in the treatment of prostate cancer. While direct evidence of this compound acting as an androgen receptor antagonist is not available in the reviewed literature, the broader field of medicinal chemistry has explored various heterocyclic structures for this purpose. For instance, a series of substituted pyrazole, triazole, and thiazole (B1198619) derivatives have been synthesized and shown to possess potent androgen receptor antagonist and anti-prostate cancer activities. mdpi.com The activity of these compounds is often compared to established AR antagonists like Bicalutamide. mdpi.com Cytokines such as Interleukin-8 (IL-8) can also play a role in the tumor microenvironment by promoting androgen receptor-mediated transcription, which can influence the efficacy of AR antagonists. nih.gov

Tachykinin Receptor Antagonism

Tachykinins are a family of small peptides that act as neurotransmitters in both the central and peripheral nervous systems. nih.gov Potent and selective antagonists of tachykinin receptors have been developed and investigated for various therapeutic applications. nih.gov The piperazine scaffold has been utilized in the development of such antagonists. nih.gov

Tachykinin receptor antagonists are being explored for a variety of conditions, and their development is an active area of research. nih.govscispace.com For example, the non-peptide antagonist CP-96,345 has been shown to be a specific, potent, and orally active inhibitor of tachykinin-mediated neurogenic inflammation. researchgate.net This highlights the potential for piperazine-containing structures to interact with the tachykinin receptor system.

| Receptor Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Adrenoceptors (α1, α2) | 1,4-Substituted piperazine derivatives | Some derivatives show high affinity for α1-adrenoceptors and act as antagonists. | researchgate.net |

| Androgen Receptor (AR) | Substituted pyrazole, triazole, and thiazole derivatives | These heterocyclic compounds have shown potent AR antagonistic activity. | mdpi.com |

| Tachykinin Receptors | Piperazine-containing compounds | The piperazine structure is a feature in the development of tachykinin receptor antagonists. | nih.gov |

Computational and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as a derivative of 4-(2-aminobenzoyl)-2-piperazinone, and its protein target.

Research on various piperazine (B1678402) derivatives has utilized molecular docking to elucidate their binding modes within the active sites of different proteins. For instance, docking studies have been performed to understand the interactions of piperazine-containing compounds with targets like the histamine (B1213489) H3 receptor, sigma-1 receptor, and monoamine oxidase (MAO) enzymes. nih.govnih.gov These analyses help identify key amino acid residues involved in the binding, which is critical for designing more selective and potent inhibitors. nih.gov

In a study on quinazolinone-piperazine derivatives, molecular docking revealed that these compounds could fit within the binding pocket of their target, suggesting their potential as lead compounds for drug design. nih.gov Similarly, docking studies on 1,2,4-triazole-piperazine hybrids as MAO inhibitors helped to rationalize their observed inhibitory activities. nih.gov The insights gained from these docking analyses provide a structural basis for the observed biological activities and guide further optimization of these molecules. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Mode Characterization

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules. nitech.ac.jp These simulations provide valuable insights into the conformational stability of ligands and the dynamic nature of ligand-protein interactions over time. nih.gov

For piperazine-containing compounds, MD simulations have been used to assess the stability of the ligand-protein complex and to characterize the binding mode in a more dynamic environment. nitech.ac.jp By simulating the behavior of the complex in a solvated environment, researchers can observe how the ligand adapts its conformation within the binding site and how the protein structure might respond to the ligand's presence. nih.gov This information is complementary to the static picture provided by molecular docking and is crucial for a more accurate understanding of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com These models are valuable for predicting the activity of new, untested compounds. nih.govmdpi.com

Several QSAR studies have been conducted on piperazine derivatives to predict their biological activities. mdpi.comnih.gov For example, a study on piperazine derivatives as mTORC1 inhibitors developed robust QSAR models that could predict the inhibitory activity (pIC50) based on various molecular descriptors. mdpi.com These descriptors can include electronic, topological, and physicochemical properties of the molecules. mdpi.com The developed QSAR models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. nih.govmdpi.com

The predictive power of QSAR models is typically evaluated through internal and external validation methods to ensure their reliability. mdpi.com Successful QSAR models provide a deeper understanding of the structure-activity relationship and accelerate the discovery of new and more potent compounds. nih.gov

In Silico Screening and Virtual Library Design for Lead Compound Identification

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This approach, often coupled with the design of virtual libraries, is a cost-effective way to identify promising lead compounds. nih.gov

Virtual libraries of piperazine derivatives can be designed and screened against various biological targets. nih.govresearchgate.net This process involves generating a large number of virtual compounds based on a common scaffold, such as the piperazinone core, and then using computational methods like molecular docking and QSAR to predict their binding affinity and activity. nih.govmdpi.com This allows researchers to explore a vast chemical space and select a smaller, more manageable set of compounds for synthesis and experimental evaluation. researchgate.net For instance, virtual screening has been employed to identify potential inhibitors of P-glycoprotein from a library of piperazine derivatives. scispace.com

Predictive Models for Computational Evaluation of ADME-Related Properties

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as it helps to predict the pharmacokinetic profile of a compound. nih.gov Computational models are widely used to predict these properties in the early stages of drug development, helping to identify candidates with favorable drug-like characteristics. rsc.org

For piperazine derivatives, various in silico models are used to predict their ADME properties. nih.gov These models can predict parameters such as oral bioavailability, cell permeability (e.g., Caco-2 permeability), and potential for toxicity. nih.govpharmacophorejournal.com Studies on different series of piperazine-containing compounds have shown that their pharmacokinetic profiles can be predicted with reasonable accuracy using these computational tools. nih.govrsc.org For example, in silico ADME predictions for 1,2,4-triazole-piperazine derivatives indicated appropriate pharmacokinetic profiles for the synthesized compounds. nih.gov These predictive models help in the early identification of compounds that may have poor pharmacokinetic properties, thus saving time and resources in the drug discovery process. nih.govpharmacophorejournal.com

Analytical Methodologies in Compound Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The precise molecular structure of "4-(2-Aminobenzoyl)-2-piperazinone" is unequivocally established through a combination of spectroscopic methods. These techniques provide detailed information about the compound's atomic composition, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of the molecule. nih.govnih.gov In a typical analysis, both ¹H NMR and ¹³C NMR spectra would be acquired. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For "this compound," this would allow for the assignment of protons on the aminobenzoyl ring and the piperazinone ring. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as HMQC and HMBC, would further be used to correlate the proton and carbon signals, confirming the precise connectivity between the benzoyl and piperazinone moieties. nih.gov

Infrared (IR) Spectroscopy is employed to identify the characteristic functional groups present in the molecule. nih.gov The IR spectrum of "this compound" would be expected to show distinct absorption bands corresponding to the vibrations of its key chemical bonds. uobabylon.edu.iqspcmc.ac.in For instance, the presence of a carbonyl (C=O) group in the benzoyl portion and another in the piperazinone ring (amide) would result in strong absorption bands, typically in the range of 1630-1680 cm⁻¹. spcmc.ac.inspectroscopyonline.com Additionally, the N-H stretching vibrations of the primary amine group on the benzoyl ring and the secondary amine within the piperazinone ring would appear in the region of 3300-3500 cm⁻¹. spectroscopyonline.comajol.info

Mass Spectrometry (MS) provides critical information about the compound's molecular weight and its fragmentation pattern, which serves as a molecular fingerprint. researchgate.netnih.gov In a mass spectrum of "this compound," the molecular ion peak [M]⁺ would confirm the compound's exact mass. High-resolution mass spectrometry (HRMS) would provide the elemental composition with high accuracy. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the molecular ion, yielding characteristic product ions. The fragmentation of piperazine (B1678402) derivatives often involves the cleavage of the piperazine ring and the bonds connecting it to the substituent groups, providing further structural confirmation. researchgate.netxml-journal.netresearchgate.net

| Spectroscopic Technique | Anticipated Observations for this compound |

| ¹H NMR | Signals corresponding to aromatic protons of the benzoyl group and aliphatic protons of the piperazinone ring. |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons of the piperazinone ring. nih.gov |

| IR Spectroscopy | Characteristic absorption bands for C=O (amide and ketone), N-H (amine and amide), and C-H (aromatic and aliphatic) stretching and bending vibrations. ajol.info |

| Mass Spectrometry | A molecular ion peak corresponding to the exact molecular weight and characteristic fragment ions from the cleavage of the piperazine and benzoyl structures. researchgate.netxml-journal.net |

Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC, LC-MS/MS)

Chromatographic techniques are indispensable for separating "this compound" from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of piperazine derivatives. helixchrom.comnih.govresearchgate.net A reversed-phase HPLC method would likely be developed for "this compound." This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using a UV detector, as the benzoyl chromophore in the molecule would absorb UV light at a specific wavelength. nih.gov

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile or derivatized compounds. scholars.directrsc.org For a compound like "this compound," which has polar N-H groups, derivatization might be necessary to increase its volatility and improve its chromatographic behavior. scholars.directsemanticscholar.org GC-MS provides excellent separation and definitive identification based on both the retention time and the mass spectrum of the compound. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for highly sensitive and selective quantification of small molecules in complex matrices. europeanpharmaceuticalreview.comchromatographytoday.comnorthwestern.edu This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. europeanpharmaceuticalreview.combioagilytix.com An LC-MS/MS method for "this compound" would be developed to achieve very low limits of detection, which is particularly important for pharmacokinetic and in vitro studies. chromatographytoday.comdrugtargetreview.com The method would be based on monitoring specific mass transitions from the precursor ion to one or more product ions, ensuring high specificity. nih.gov

| Chromatographic Method | Typical Application for this compound | Common System Configuration |

| HPLC-UV | Purity assessment and routine quantification. | C18 column, Acetonitrile/Water mobile phase, UV detection. researchgate.net |

| GC-MS | Identification and quantification, possibly after derivatization. rsc.org | Capillary column (e.g., DB-5ms), Helium carrier gas, Mass Spectrometric detection. scholars.direct |

| LC-MS/MS | Highly sensitive and selective quantification in complex samples. drugtargetreview.com | C18 column, Gradient elution with organic solvent and buffered aqueous phase, Triple Quadrupole Mass Spectrometer. europeanpharmaceuticalreview.comnih.gov |

Bioanalytical Methods for In vitro Biological Assay Quantification

To evaluate the biological activity of "this compound," it is essential to quantify its concentration in in vitro assay systems, such as cell cultures. nih.govijpras.commdpi.com Bioanalytical methods are developed and validated for this purpose, with LC-MS/MS being the predominant technique due to its superior sensitivity and specificity. researchgate.netnih.govnih.gov

The process typically involves the collection of samples from the in vitro system (e.g., cell lysates or culture medium) followed by a sample preparation step to remove interfering substances like proteins and salts. nih.gov This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, often a stable isotope-labeled version of the analyte, is added to the sample to ensure accuracy and precision. northwestern.edu

The prepared sample is then injected into the LC-MS/MS system. A calibration curve is generated by analyzing a series of standards with known concentrations of "this compound" in the same biological matrix. nih.govresearchgate.net The concentration of the compound in the unknown samples is then determined by comparing its response to the calibration curve. The validation of the bioanalytical method ensures its accuracy, precision, linearity, and stability, adhering to regulatory guidelines. nih.gov

| Bioanalytical Method Parameter | Description |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and selectivity in complex biological matrices. researchgate.netnih.gov |

| Sample Preparation | Involves extraction of the analyte from the in vitro matrix (e.g., cell culture media) to remove interferences. |

| Quantification | Based on a calibration curve constructed from standards of known concentrations. An internal standard is used to correct for variability. researchgate.net |

| Validation | The method is validated for parameters such as accuracy, precision, selectivity, and stability to ensure reliable results. |

Academic Patent Landscape and Future Research Directions

Analysis of Academic Patent Filings Related to 4-(2-Aminobenzoyl)-2-piperazinone and Related Structures

The patent landscape for this compound and its derivatives is characterized by a strong focus on their application as modulators of various enzymes and receptors, particularly those involved in neurological and inflammatory disorders. A significant portion of patent filings centers on the development of inhibitors for key biological targets.

One of the prominent areas of patent activity involves the use of this scaffold in the design of poly(ADP-ribose) polymerase (PARP) inhibitors . These inhibitors have garnered considerable interest for their potential in oncology, leveraging the concept of synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. Patents in this domain often describe novel piperazinone-containing tricyclic lactams, detailing their synthesis and potent enzymatic and cell-based activity. Key assignees in this space include major pharmaceutical corporations who have published extensively on the synthesis and evaluation of these compounds.

Another significant area of intellectual property development is centered on dipeptidyl peptidase IV (DPP-IV) inhibitors . These are of interest for the management of type 2 diabetes. The piperazinone ring in these molecules often serves as a key structural element for interacting with the active site of the DPP-IV enzyme.

Furthermore, derivatives of the this compound structure have been explored as inhibitors of other enzymes , such as Factor XIa, which is a target for anticoagulant therapies. The patent literature also discloses the investigation of these compounds as modulators of a range of other biological targets, reflecting the versatility of the piperazinone scaffold in medicinal chemistry.

The table below summarizes representative patent filings related to this chemical class, highlighting the diversity of targets and applications.

| Target Class | Therapeutic Area | Representative Patented Structures | Key Assignees/Inventors |

| Poly(ADP-ribose) polymerase (PARP) | Oncology | Piperazinone-containing tricyclic lactams | AbbVie Inc. |

| Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | Substituted piperazinone derivatives | Not specified |

| Factor XIa | Anticoagulation | Piperazinone-based inhibitors | Not specified |

Emerging Research Areas and Potential Applications for the Compound Class

Beyond the well-established areas of PARP and DPP-IV inhibition, emerging research is continually identifying new potential applications for compounds based on the this compound scaffold. These new frontiers in research promise to expand the therapeutic utility of this versatile chemical class.

One of the most promising emerging areas is in the development of neuroprotective agents . Researchers are investigating piperazinone derivatives for their potential to mitigate neuronal damage in neurodegenerative diseases. This includes the exploration of their activity as inhibitors of enzymes implicated in neuronal apoptosis and inflammation.

Another burgeoning field of research is the application of these compounds in the treatment of inflammatory diseases . The anti-inflammatory potential of piperazinone derivatives is being explored through their ability to modulate key signaling pathways involved in the inflammatory response. This includes the inhibition of pro-inflammatory cytokines and enzymes that are overexpressed in chronic inflammatory conditions.

Furthermore, the unique structural features of the piperazinone core are being leveraged in the design of novel antimicrobial agents . The development of piperazinone-based compounds with activity against drug-resistant bacteria and fungi is an active area of investigation, offering potential solutions to the growing challenge of antimicrobial resistance.

Research Gaps and Future Perspectives in the Field of Piperazinone-Based Chemistry

Despite the significant advances in the development of piperazinone-based compounds, several research gaps and opportunities for future exploration remain. Addressing these will be crucial for fully realizing the therapeutic potential of this chemical class.

A primary challenge lies in achieving target selectivity . While many potent inhibitors have been developed, enhancing selectivity to minimize off-target effects and improve safety profiles remains a key objective. Future research will need to focus on the rational design of molecules with improved discrimination between related enzyme isoforms or receptor subtypes.

There is also a need for a more comprehensive understanding of the structure-activity relationships (SAR) across a broader range of biological targets. While SAR for targets like PARP is relatively well-understood, a deeper exploration of how structural modifications to the piperazinone scaffold influence activity against other targets will be critical for guiding future drug discovery efforts. This includes a more systematic investigation of the role of stereochemistry in biological activity.

Future perspectives in the field are likely to be shaped by the integration of computational and experimental approaches . The use of in silico modeling, machine learning, and artificial intelligence will be instrumental in predicting the biological activity of novel piperazinone derivatives and in accelerating the design-synthesis-test cycle.

Moreover, the development of novel synthetic methodologies to access a greater diversity of piperazinone-based structures will be essential. This will enable the exploration of a wider chemical space and the generation of libraries of compounds for high-throughput screening against a multitude of biological targets. The exploration of new, more efficient synthetic routes to key intermediates like this compound will also be a continuing area of focus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。